molecular formula C7H13N3O3S B13863737 N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester

N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester

Cat. No.: B13863737
M. Wt: 219.26 g/mol
InChI Key: YEIMMWYLPXMTAY-UHFFFAOYSA-N
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Description

N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester (CAS: 2986-25-6) is a carbamimidothioic acid derivative characterized by a nitro group (N-Nitro) and a tetrahydrofuranmethyl substituent. Its molecular formula is C₆H₁₁N₃O₃S, with a molar mass of 229.24 g/mol. Key physical properties include a boiling point of 290.5°C, density of 1.59 g/cm³, and a vapor pressure of 0.00207 mmHg at 25°C . The compound is primarily utilized as a reactant in synthesizing 1,5-substituted-1,3,5-hexahydrotriazine-2-N-nitroimines, which exhibit insecticidal activity .

Properties

Molecular Formula

C7H13N3O3S

Molecular Weight

219.26 g/mol

IUPAC Name

methyl N-nitro-N'-(oxolan-3-ylmethyl)carbamimidothioate

InChI

InChI=1S/C7H13N3O3S/c1-14-7(9-10(11)12)8-4-6-2-3-13-5-6/h6H,2-5H2,1H3,(H,8,9)

InChI Key

YEIMMWYLPXMTAY-UHFFFAOYSA-N

Canonical SMILES

CSC(=NCC1CCOC1)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-nitroguanidine with tetrahydrofurfuryl chloride in the presence of a base, followed by esterification with methyl iodide.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamimidothioic acid esters.

Scientific Research Applications

N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester is primarily related to its role as an intermediate in the synthesis of dinotefuran. Dinotefuran disrupts the insect nervous system by inhibiting nicotinic acetylcholine receptors, leading to paralysis and death of the insect . The molecular targets and pathways involved include the binding of dinotefuran to the nicotinic acetylcholine receptors, which blocks the normal transmission of nerve impulses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Carbamimidothioic acid esters share a common backbone but differ in substituents, which dictate their biological activity, stability, and applications. Below is a comparative analysis:

Table 1: Key Carbamimidothioic Acid Derivatives
Compound Name Molecular Formula Substituents Applications Key Findings References
N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester C₆H₁₁N₃O₃S - N-Nitro
- Tetrahydrofuranmethyl
Insecticide precursor Reactant for nitroimines with insecticidal activity. High thermal stability (boiling point: 290.5°C).
(3,4,5-Trichlorophenyl) Methyl Ester Chloride of Carbamimidothioic Acid C₈H₆Cl₃N₂S - 3,4,5-Trichlorophenyl Antimicrobial agent Broad-spectrum activity against Gram-positive bacteria and fungi. Decomposition kinetics influence efficacy.
Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) C₈H₁₀BBrN₂O₂S - 4-Boronophenyl
- Hydrobromide salt
Anticancer (breast cancer) Cytotoxic against triple-negative MDA-MB231 cells via urokinase-plasminogen pathway inhibition.
N'-(Methoxy(methylthio)phosphinyl)-N,N-dimethyl Carbamimidothioic Acid, Ethyl Ester C₇H₁₆N₂O₂PS₂ - Phosphinyl group
- Methoxy(methylthio)
Systemic insecticide Enhanced pesticidal activity due to phosphorus moiety. Used in crop protection.
Carbamimidothioic Acid, 1-Methylethyl Ester C₄H₁₀N₂S - 1-Methylethyl Biodegradation byproduct Identified in LDPE degradation; potential anti-cancer properties.

Key Comparative Insights

Bioactivity and Applications: Insecticidal Activity: The target compound’s nitro group and tetrahydrofuranmethyl chain enhance its role in synthesizing nitroimine insecticides . In contrast, phosphorus-containing derivatives (e.g., ) leverage phosphinyl groups for systemic pest control, suggesting divergent modes of action . Antimicrobial vs. Anticancer: The 3,4,5-trichlorophenyl variant () demonstrates broad antimicrobial activity, while the 4-boronophenyl analog () targets cancer cells, highlighting substituent-driven selectivity .

Physicochemical Properties: Stability: The trichlorophenyl derivative’s antimicrobial efficacy is influenced by decomposition kinetics, whereas the target compound’s high boiling point (290.5°C) suggests thermal resilience . Solubility and Bioavailability: The 1-methylethyl ester () and boronophenyl derivative () exhibit polar substituents that may enhance aqueous solubility, critical for biomedical applications .

Structural Impact on Function :

  • Nitro Group : Essential for pesticidal activity in the target compound, likely facilitating redox interactions in insects .
  • Halogenated Aromatics : Chlorine atoms in the trichlorophenyl derivative increase lipophilicity, improving membrane penetration in microbial targets .

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